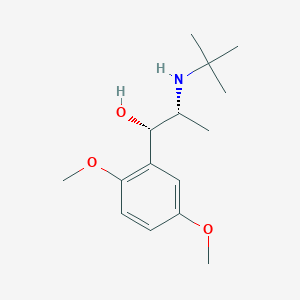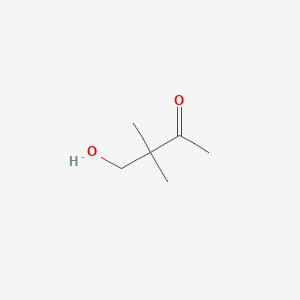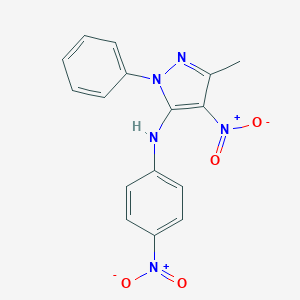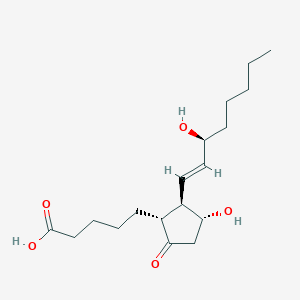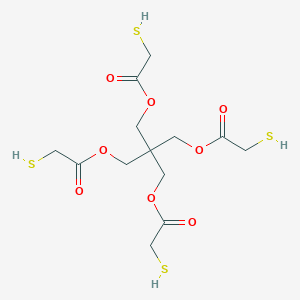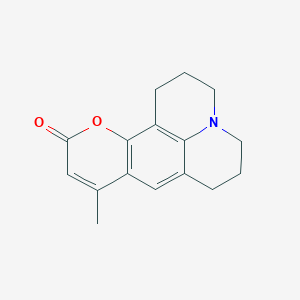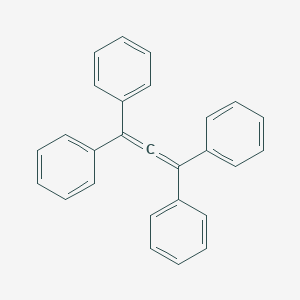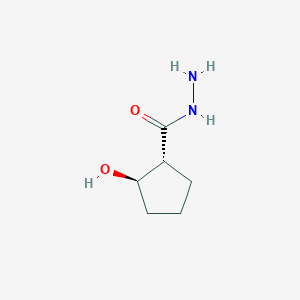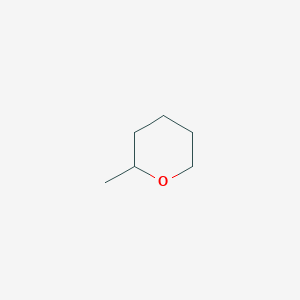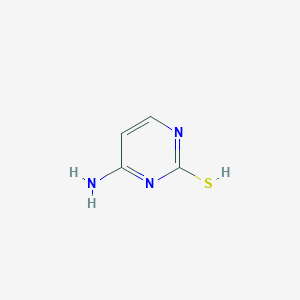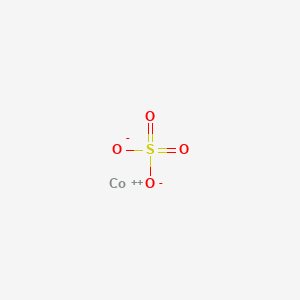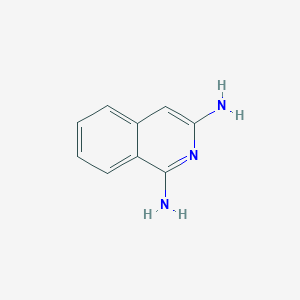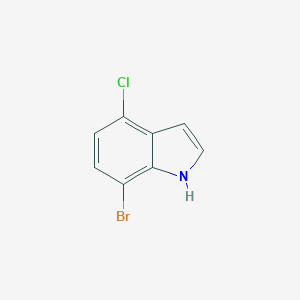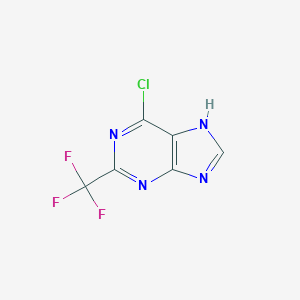
Atrial natriuretic factor (1-27)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atrial natriuretic factor (ANF) is a hormone that is secreted by the heart in response to increased blood volume and pressure. ANF is a polypeptide hormone that is composed of 28 amino acids, with the first 27 amino acids being the active component of the hormone. ANF is synthesized and secreted by the cardiac atria, and it acts to regulate fluid and electrolyte balance in the body.
作用機序
Atrial natriuretic factor (1-27) (1-27) acts on a number of different target tissues in the body, including the kidneys, blood vessels, and adrenal glands. Atrial natriuretic factor (1-27) (1-27) exerts its effects by binding to specific receptors, known as natriuretic peptide receptors, which are located on the surface of target cells. The binding of Atrial natriuretic factor (1-27) (1-27) to its receptor activates a signaling cascade that leads to the production of cyclic guanosine monophosphate (cGMP), which in turn leads to the relaxation of smooth muscle cells and the excretion of sodium and water by the kidneys.
生化学的および生理学的効果
Atrial natriuretic factor (1-27) (1-27) has a number of biochemical and physiological effects in the body. Atrial natriuretic factor (1-27) (1-27) acts to increase renal blood flow and glomerular filtration rate, leading to increased excretion of sodium and water. Atrial natriuretic factor (1-27) (1-27) also acts to decrease sympathetic nervous system activity and inhibit the renin-angiotensin-aldosterone system, leading to decreased blood pressure and improved cardiac function. Atrial natriuretic factor (1-27) (1-27) has also been shown to have anti-inflammatory and anti-fibrotic effects in the body.
実験室実験の利点と制限
Atrial natriuretic factor (1-27) (1-27) has a number of advantages and limitations for lab experiments. Atrial natriuretic factor (1-27) (1-27) is a well-characterized hormone, with a clear mechanism of action and a number of well-established assays for measuring its levels in the body. Atrial natriuretic factor (1-27) (1-27) is also relatively stable and can be stored for long periods of time without degradation. However, Atrial natriuretic factor (1-27) (1-27) can be difficult to measure accurately in some contexts, such as in patients with renal dysfunction or in patients receiving certain medications.
将来の方向性
There are a number of future directions for research on Atrial natriuretic factor (1-27) (1-27). One area of research is the development of new therapeutic agents that target the Atrial natriuretic factor (1-27) (1-27) signaling pathway. Another area of research is the investigation of the role of Atrial natriuretic factor (1-27) (1-27) in the pathogenesis of cardiovascular and renal disease. Finally, there is a need for further studies to elucidate the biochemical and physiological effects of Atrial natriuretic factor (1-27) (1-27) in the body, particularly in the context of disease.
合成法
Atrial natriuretic factor (1-27) (1-27) is synthesized by the cardiac atria in response to increased blood volume and pressure. The synthesis of Atrial natriuretic factor (1-27) (1-27) is regulated by a number of factors, including atrial stretch, sympathetic nervous system activity, and hormonal factors such as angiotensin II and aldosterone. Atrial natriuretic factor (1-27) (1-27) is synthesized as a precursor molecule, proAtrial natriuretic factor (1-27), which is then cleaved to produce the active form of the hormone.
科学的研究の応用
Atrial natriuretic factor (1-27) (1-27) has been the subject of extensive scientific research due to its important role in regulating fluid and electrolyte balance in the body. Atrial natriuretic factor (1-27) (1-27) has been studied in a variety of contexts, including cardiovascular disease, renal disease, and endocrine disorders. Atrial natriuretic factor (1-27) (1-27) has also been investigated for its potential therapeutic applications, including as a treatment for hypertension, heart failure, and renal dysfunction.
特性
CAS番号 |
138506-90-8 |
|---|---|
製品名 |
Atrial natriuretic factor (1-27) |
分子式 |
C116H191N37O39S2 |
分子量 |
2792.1 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]hexanoyl]oxy-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C116H191N37O39S2/c1-7-60(6)92(111(188)133-48-89(166)136-77(51-156)105(182)144-74(41-62-28-30-63(161)31-29-62)103(180)147-76(50-155)97(174)132-46-88(165)135-71(38-58(2)3)95(172)131-47-90(167)137-83(57-194)114(191)192-113(190)70(24-13-16-34-119)141-99(176)68(25-17-35-127-115(123)124)140-106(183)78(52-157)146-93(170)64(120)42-85(122)162)152-101(178)69(26-18-36-128-116(125)126)139-104(181)75(43-91(168)169)145-102(179)72(39-59(4)5)142-98(175)66(22-11-14-32-117)134-87(164)45-129-86(163)44-130-96(173)73(40-61-20-9-8-10-21-61)143-109(186)82(56-193)151-110(187)84-27-19-37-153(84)112(189)81(55-160)150-108(185)80(54-159)149-107(184)79(53-158)148-100(177)67(23-12-15-33-118)138-94(171)65(121)49-154/h8-10,20-21,28-31,58-60,64-84,92,154-161,193-194H,7,11-19,22-27,32-57,117-121H2,1-6H3,(H2,122,162)(H,129,163)(H,130,173)(H,131,172)(H,132,174)(H,133,188)(H,134,164)(H,135,165)(H,136,166)(H,137,167)(H,138,171)(H,139,181)(H,140,183)(H,141,176)(H,142,175)(H,143,186)(H,144,182)(H,145,179)(H,146,170)(H,147,180)(H,148,177)(H,149,184)(H,150,185)(H,151,187)(H,152,178)(H,168,169)(H4,123,124,127)(H4,125,126,128)/t60-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-/m0/s1 |
InChIキー |
SXTKEUDEQFUKCW-KCYBZCTESA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)OC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)OC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CO)N |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)OC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CO)N |
その他のCAS番号 |
138506-90-8 |
同義語 |
ANP (1-27) ANP-(1-27) atrial natriuretic factor (1-27) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



